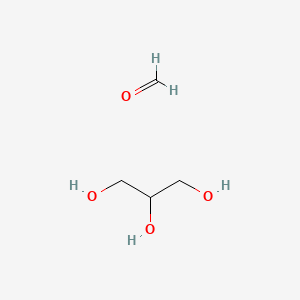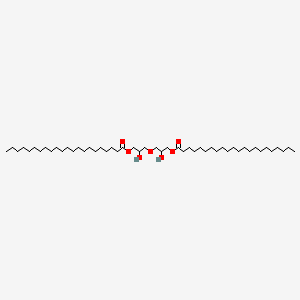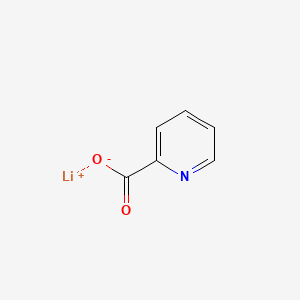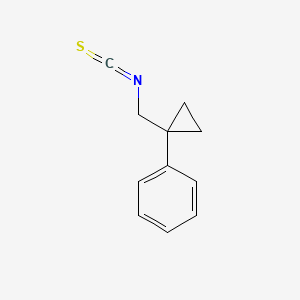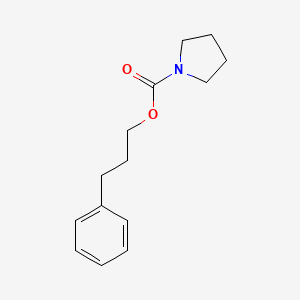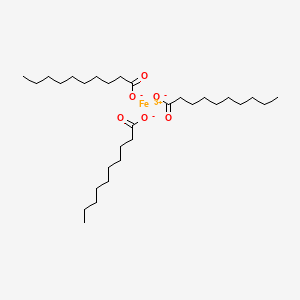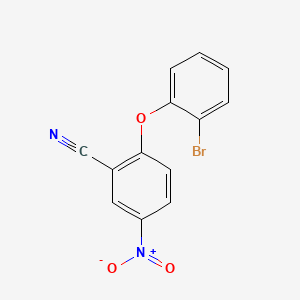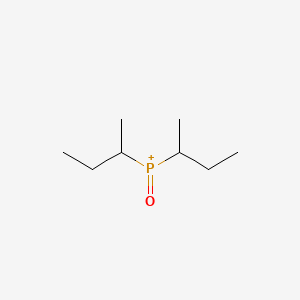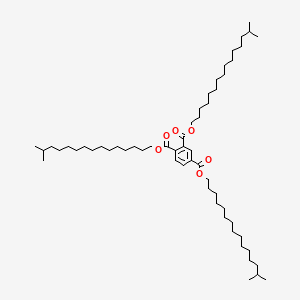
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine is a long-chain aliphatic diamine with the molecular formula C42H90N4. This compound is characterized by its two primary amine groups located at both ends of a 36-carbon chain, making it a versatile molecule in various chemical reactions and applications .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine typically involves the reaction of hexatriacontane-1,36-diol with 3-aminopropylamine under dehydrating conditions. The reaction is usually carried out in the presence of a catalyst such as p-toluenesulfonic acid to facilitate the formation of the amine groups .
Industrial Production Methods
Industrial production of this compound often employs a similar synthetic route but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and reaction of the starting materials. The reaction conditions are optimized to achieve high yields and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine undergoes various types of chemical reactions, including:
Oxidation: The primary amine groups can be oxidized to form nitro compounds or nitriles.
Reduction: The compound can be reduced to form secondary or tertiary amines.
Substitution: The amine groups can participate in nucleophilic substitution reactions to form a variety of derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
Oxidation: Nitro compounds, nitriles.
Reduction: Secondary amines, tertiary amines.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of polymers and surfactants.
Biology: Employed in the study of cell membrane interactions due to its amphiphilic nature.
Medicine: Investigated for its potential use in drug delivery systems and as a component in antimicrobial agents.
Industry: Utilized in the production of lubricants, coatings, and adhesives.
Mécanisme D'action
The mechanism of action of N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine involves its interaction with various molecular targets. The primary amine groups can form hydrogen bonds and ionic interactions with biological molecules, affecting their structure and function. This compound can also insert into lipid bilayers, altering membrane properties and influencing cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
N,N’-bis(3-aminopropyl)-1,3-propanediamine: A shorter-chain analogue with similar amine functionality.
N,N’-bis(2-aminoethyl)-1,3-propanediamine: Another analogue with ethylene linkers instead of propylene.
Spermine: A naturally occurring polyamine with multiple amine groups.
Uniqueness
N,N’-bis(3-aminopropyl)hexatriacontane-1,36-diamine is unique due to its long aliphatic chain, which imparts distinct amphiphilic properties. This makes it particularly useful in applications requiring interaction with both hydrophobic and hydrophilic environments .
Propriétés
Formule moléculaire |
C42H90N4 |
|---|---|
Poids moléculaire |
651.2 g/mol |
Nom IUPAC |
N,N'-bis(3-aminopropyl)hexatriacontane-1,36-diamine |
InChI |
InChI=1S/C42H90N4/c43-37-35-41-45-39-33-31-29-27-25-23-21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32-34-40-46-42-36-38-44/h45-46H,1-44H2 |
Clé InChI |
OFFBTFONFHSIGA-UHFFFAOYSA-N |
SMILES canonique |
C(CCCCCCCCCCCCCCCCCCNCCCN)CCCCCCCCCCCCCCCCCNCCCN |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(4R,4aR,7aR,12bS)-9-methoxy-3-methyl-1,2,4,4a,5,6,7a,13-octahydro-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one;2-acetyloxybenzoic acid](/img/structure/B15177130.png)
